2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine
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Overview
Description
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine, also known as NTFMDS, is a useful compound in organic synthesis and research. It is a versatile reagent that can be used for a number of reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and oxidative aromatization. NTFMDS is a powerful reagent that has the ability to selectively functionalize various substrates. It has been used in a variety of scientific research applications, such as drug discovery and development, materials science, and biochemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine involves the nitration of 2,6-ditrifluoromethyl-4-methylsulfonyl-diphenylamine followed by reduction of the nitro group to an amine.
Starting Materials
2,6-ditrifluoromethyl-4-methylsulfonyl-diphenylamine, Nitric acid, Sulfuric acid, Hydrogen gas, Palladium on carbon
Reaction
Step 1: Nitration of 2,6-ditrifluoromethyl-4-methylsulfonyl-diphenylamine with a mixture of nitric acid and sulfuric acid to yield 2-nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine, Step 2: Reduction of the nitro group in 2-nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine using hydrogen gas and palladium on carbon catalyst to yield 2-amino-6-trifluoromethyl-4-methylsulfonyl-diphenylamine, Step 3: Acetylation of 2-amino-6-trifluoromethyl-4-methylsulfonyl-diphenylamine with acetic anhydride to yield the final product, 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine
Scientific Research Applications
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine has been used in a variety of scientific research applications, such as drug discovery and development, materials science, and biochemistry. It has been used to selectively functionalize substrates, such as heterocycles, polycyclic aromatics, and alkyl halides. 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine has also been used to synthesize a variety of compounds, including drugs, polymers, and catalysts.
Mechanism Of Action
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine functions as an electrophile, meaning that it reacts with nucleophiles to form covalent bonds. It has a high reactivity due to its electron-withdrawing nitro group and its trifluoromethyl group, which increases its electrophilicity. 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine can selectively functionalize various substrates, such as heterocycles, polycyclic aromatics, and alkyl halides.
Biochemical And Physiological Effects
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is a powerful reagent that can be used to selectively functionalize various substrates. However, it is important to note that 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is not intended for human or animal consumption and should only be used in laboratory experiments.
Advantages And Limitations For Lab Experiments
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine has several advantages for lab experiments. It is a versatile reagent that can be used for a variety of reactions, and it has a high reactivity due to its electron-withdrawing nitro group and its trifluoromethyl group. Additionally, it can selectively functionalize various substrates, making it a useful tool for synthesizing a variety of compounds. However, it is important to note that 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is not intended for human or animal consumption and should only be used in laboratory experiments.
Future Directions
There are a number of potential future directions for the use of 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine. It could be used to synthesize new compounds, such as drugs, polymers, and catalysts. Additionally, it could be used in the development of new materials, such as nanomaterials and biomaterials. Furthermore, it could be used to study the biochemical and physiological effects of various compounds. Finally, 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine could be used in the development of new synthetic methods, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
properties
IUPAC Name |
4-methylsulfonyl-2-nitro-N-phenyl-6-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4S/c1-24(22,23)10-7-11(14(15,16)17)13(12(8-10)19(20)21)18-9-5-3-2-4-6-9/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSJRLPDXJQGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine |
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